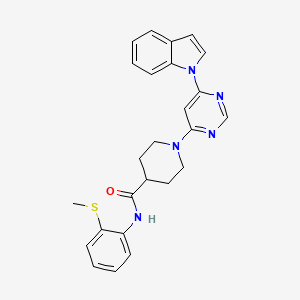
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, pyrimidine, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Piperidine Ring Formation: The piperidine ring can be constructed through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the indole, pyrimidine, and piperidine intermediates using reagents such as palladium catalysts under specific conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, where nucleophiles replace leaving groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide include other indole-pyrimidine derivatives and piperidine-based compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c1-32-22-9-5-3-7-20(22)28-25(31)19-10-13-29(14-11-19)23-16-24(27-17-26-23)30-15-12-18-6-2-4-8-21(18)30/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUKDJSLNNMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)


![N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2826103.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)
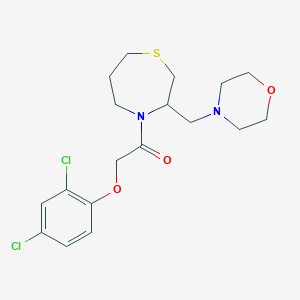
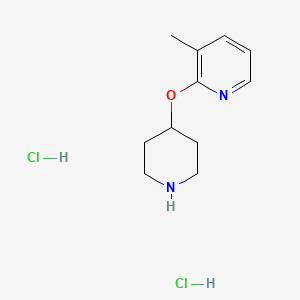
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2826115.png)
![1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea](/img/structure/B2826116.png)
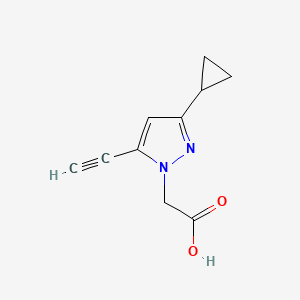
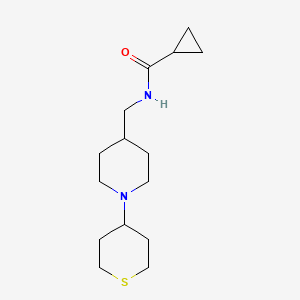
![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2826120.png)
